molecular formula C11H11NO2 B7742504 3-(Hydroxymethyl)-2-methyl-4-quinolinol

3-(Hydroxymethyl)-2-methyl-4-quinolinol

Cat. No.: B7742504
M. Wt: 189.21 g/mol
InChI Key: VWARRHBGWZRBFK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-methyl-4-quinolinol is a heterocyclic organic compound that features a quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 3-(Carboxymethyl)-2-methyl-4-quinolinol.

    Reduction: 3-(Hydroxymethyl)-2-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Hydroxymethyl)-2-methyl-4-quinolinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-methyl-4-quinolinol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets. The quinoline ring system can intercalate with DNA or interact with enzymes, affecting their function and leading to the compound’s biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the hydroxymethyl and methyl groups.

    2-Methylquinoline: Similar structure but without the hydroxymethyl group.

    4-Hydroxyquinoline: Lacks the methyl and hydroxymethyl groups but has a hydroxyl group at the 4-position.

Uniqueness: 3-(Hydroxymethyl)-2-methyl-4-quinolinol is unique due to the presence of both the hydroxymethyl and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

3-(hydroxymethyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9(6-13)11(14)8-4-2-3-5-10(8)12-7/h2-5,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWARRHBGWZRBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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